1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide
Overview
Description
Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified according to the number of carbon atoms bonded directly to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom that is bonded to hydrocarbon groups . The number of these groups classifies the amine as primary, secondary, or tertiary .Chemical Reactions Analysis
Amines can participate in a variety of chemical reactions. For example, 1-(2-aminoethyl) piperazine (AEPZ) has been identified as a potential candidate for CO2 capture .Physical and Chemical Properties Analysis
The physical and chemical properties of amines can vary widely. For example, the structure of N2 bidentate copper(II) complex 1-(2-aminoethyl) piperazinium trichlorocuprate(II) monohydrate compound consists of discrete copper (II) neutral complexes with the metal atom five-coordinated to two nitrogen atoms from the bidentate 1-(2-aminoethyl) piperazine and three chloride ions in a square-pyramidal environment .Scientific Research Applications
Synthesis and Chemical Properties : One study focused on the synthesis of o-sulfamidotriazobenzenes, which are related to 1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide. The research demonstrated how easily accessible sulfonylbis(benzotriazole) reacts with secondary amines, leading to the formation of o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles under certain conditions (Katritzky et al., 2007).
Modification of the Gewald Reaction : Another study discussed the modification of the Gewald reaction for synthesizing 3-amino-2-(1H-1,2,3-benzotriazol-1-yl) substituted benzofurans, benzothiophenes, and 1H-indoles. This demonstrates the versatility of compounds related to this compound in synthesizing various heterocyclic compounds (Rádl & Obadalová, 2005).
Cardiac Electrophysiological Activity : Research on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, including derivatives of this compound, indicates their potential in developing selective class III agents for cardiac applications (Morgan et al., 1990).
Antimicrobial Activity : A study on metal complexes of benzimidazole derived sulfonamide, similar in structure to this compound, revealed their potential antimicrobial activity. This highlights the potential of these compounds in pharmaceutical applications (Ashraf et al., 2016).
Antiproliferative Activities : Another research area is the synthesis and antiproliferative activities of pyrazole-sulfonamide derivatives. These compounds, related to this compound, showed promising broad-spectrum antitumor activity, indicating their potential use in cancer treatment (Mert et al., 2014).
Mechanism of Action
While the specific mechanism of action for “1-(2-Aminoethyl)-N,N-diethyl-1H-1,2,3-benzotriazole-6-sulfonamide” is not available, similar compounds such as N-(2-Aminoethyl)-1-aziridineethanamine have been studied as potential ACE2 inhibitors for the treatment of cardiovascular disease and Severe Acute Respiratory Syndrome .
Safety and Hazards
Future Directions
Research into similar compounds is ongoing. For example, 1-(2-aminoethyl) piperazine (AEPZ) is being studied for its potential use in carbon capture . Additionally, maleimide-modified hyaluronic acid and gelatin, which can be crosslinked using a bifunctional thiolated polyethylene glycol (PEG) crosslinker, are being explored for regenerative applications .
Properties
IUPAC Name |
3-(2-aminoethyl)-N,N-diethylbenzotriazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2S/c1-3-16(4-2)20(18,19)10-5-6-11-12(9-10)17(8-7-13)15-14-11/h5-6,9H,3-4,7-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTJDLIQSSWUTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=NN2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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